molecular formula C21H26N6O2 B1680408 Quisinostat CAS No. 875320-29-9

Quisinostat

Cat. No.: B1680408
CAS No.: 875320-29-9
M. Wt: 394.5 g/mol
InChI Key: PAWIYAYFNXQGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quisinostat, also known by its development code JNJ-26481585, is an experimental drug candidate primarily investigated for its potential in cancer treatment. It is a second-generation histone deacetylase inhibitor with significant antineoplastic activity. This compound is highly potent against class I and II histone deacetylases, making it a promising candidate for various oncological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quisinostat is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthesis typically involves the following steps:

  • Formation of the indole derivative.
  • Coupling of the indole derivative with a piperidine moiety.
  • Introduction of the hydroxamic acid group to form the final compound.

Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes:

Chemical Reactions Analysis

Types of Reactions: Quisinostat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its activity.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

Mechanism of Action

Quisinostat is compared with other histone deacetylase inhibitors such as vorinostat, romidepsin, and panobinostat. While all these compounds share a common mechanism of inhibiting histone deacetylases, this compound is unique in its high potency and specificity for class I histone deacetylases. Additionally, this compound’s ability to penetrate the blood-brain barrier and act as a radiosensitizer distinguishes it from other similar compounds .

Comparison with Similar Compounds

  • Vorinostat
  • Romidepsin
  • Panobinostat

Biological Activity

Quisinostat (JNJ-26481585) is a potent hydroxamate-based histone deacetylase inhibitor (HDACi) that has garnered attention for its significant biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

This compound functions primarily by inhibiting histone deacetylases (HDACs), which leads to an increase in histone acetylation. This alteration in histone modification results in changes to gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This compound is known to inhibit both Class I and Class II HDACs, demonstrating broad-spectrum activity against various cancer cell lines at low nanomolar concentrations .

In Vitro Studies

This compound has shown potent antitumor activity across different cancer types. For instance, in preclinical models, it exhibited significant cytotoxic effects on glioblastoma stem cells (GSCs) with an IC50 range of 50-100 nM. Treatment led to increased histone H3 acetylation and downregulation of Ki67, a marker of proliferation .

Table 1: Summary of In Vitro Efficacy

Cancer TypeIC50 (nM)Mechanism of Action
Glioblastoma50-100Histone acetylation, apoptosis
Multiple Myeloma2-5Induces apoptosis, reduces tumor load
Hepatocellular Carcinoma2-10G0/G1 phase arrest, apoptosis
Acute Lymphoblastic Leukemia<1Potent cytotoxicity

In Vivo Studies

In vivo studies have corroborated the findings from in vitro experiments. This compound demonstrated significant tumor regression in xenograft models of glioblastoma and acute lymphoblastic leukemia (ALL). The drug was administered at doses ranging from 2.5 mg/kg to 5 mg/kg daily for three weeks, resulting in a marked delay in tumor growth and increased survival rates .

Table 2: In Vivo Efficacy Summary

Tumor ModelTreatment Dose (mg/kg)Efficacy Observed
Glioblastoma5Significant tumor regression
ALL2.5Increased survival rates
Ovarian CancerVariableStable disease in patients

Clinical Trials

A Phase I clinical trial evaluated the safety and pharmacokinetics of this compound in patients with advanced malignancies. The maximum tolerated dose was determined to be 12 mg administered thrice weekly. Pharmacodynamic evaluations revealed increased levels of acetylated histone H3 in various tissues, indicating effective target engagement .

Case Study: Melanoma Patient Response

One notable case involved a patient with melanoma who exhibited a partial response lasting five months following treatment with this compound. Additionally, stable disease was observed in several other patients over durations ranging from four to ten months .

Safety Profile

This compound has been generally well-tolerated among patients, with common adverse events including fatigue and nausea. Most notably, serious adverse events were rare and primarily cardiovascular in nature .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Quisinostat’s inhibition of cancer cell proliferation?

this compound is a pan-inhibitor of class I and II histone deacetylases (HDACs), leading to hyperacetylation of histones and altered gene expression. A key mechanism involves upregulation of histone H1.0, which impedes cancer cell replication. Methodologically, researchers can validate HDAC inhibition via fluorometric enzymatic assays and quantify histone H1.0 using Western blotting or qPCR in cell lines (e.g., uveal melanoma models). Zebrafish xenograft studies further demonstrate its ability to block tumor migration in vivo .

Q. Which preclinical models are most effective for studying this compound’s antitumor activity?

Key models include:

  • Zebrafish embryo xenografts : Used to assess primary and metastatic uveal melanoma (UM) cell proliferation and migration. This compound showed no toxicity even at 45 μM in this model .
  • Murine tumor models : Human cancer cell lines implanted in mice revealed this compound’s capacity to suppress tumor regrowth post-chemotherapy by stabilizing histone H1.0 .
  • In vitro 2D/3D cultures : Primary UM cell lines are treated with varying doses (e.g., 10–100 nM) to measure IC50 values and apoptosis via flow cytometry .

Q. What biomarkers are critical for evaluating this compound’s efficacy in preclinical studies?

Essential biomarkers include:

  • HDAC activity : Measured using fluorometric kits (e.g., Enzo Life Sciences) to confirm target engagement.
  • Histone H3/H4 acetylation : Detected via immunoblotting as a pharmacodynamic marker.
  • Histone H1.0 levels : Quantified using immunohistochemistry in tumor sections to correlate with reduced proliferation .

Advanced Research Questions

Q. How can contradictory data on this compound’s toxicity in different models be resolved?

Discrepancies (e.g., no toxicity in zebrafish embryos vs. potential hepatotoxicity in mammals) require:

  • Cross-species pharmacokinetic studies : Compare drug metabolism using liver microsomes from zebrafish, mice, and humans.
  • Toxicogenomic profiling : RNA sequencing of non-target tissues (e.g., liver, kidneys) to identify species-specific pathways.
  • Dose-optimization frameworks : Establish therapeutic windows using in vitro cytotoxicity assays (e.g., MTT) alongside in vivo maximum tolerated dose (MTD) trials .

Q. What experimental design considerations are crucial for combining this compound with other therapies?

Key steps include:

  • Synergy screening : Use the Chou-Talalay method to calculate combination indices (CI) across dose matrices (e.g., this compound + cisplatin).
  • Temporal sequencing : Test pre-treatment vs. concurrent administration in 3D spheroid models to optimize timing.
  • Resistance monitoring : Perform long-term culture of residual cells post-treatment to identify adaptive mechanisms (e.g., HDAC isoform switching) .

Q. How does tumor heterogeneity influence the interpretation of this compound’s efficacy data?

Heterogeneous histone H1.0 expression across tumor subclones can confound results. Mitigation strategies involve:

  • Single-cell RNA sequencing : Profile H1.0 expression at the single-cell level in patient-derived xenografts (PDXs).
  • Spatial transcriptomics : Map H1.0 distribution in tumor sections to correlate with drug penetration.
  • Multivariate regression analysis : Isolate H1.0’s prognostic value from confounding variables (e.g., tumor stage, prior therapies) .

Q. What methodologies address this compound’s variable effects across cancer types?

To assess broad applicability:

  • Pan-cancer cell line screens : Test sensitivity across 50+ cell lines (e.g., NCI-60 panel) using high-throughput viability assays.
  • Mechanistic dissection : Compare transcriptomic changes (RNA-seq) in responsive vs. resistant tumors to identify predictive biomarkers.
  • Patient stratification : Use HDAC isoform expression profiles from TCGA data to prioritize cancer types for clinical trials .

Methodological Tables

Table 1: Key Preclinical Models for this compound Studies

ModelApplicationKey ParametersReference
Zebrafish xenograftMigration/proliferation of UM cellsDose: 10–45 μM; Endpoint: Embryo survival
Murine tumor modelPost-chemotherapy relapse preventionDose: 5 mg/kg; Biomarker: H1.0 IHC
3D spheroid cultureCombination therapy screeningMetrics: Spheroid volume, apoptosis

Table 2: Biomarkers for this compound Pharmacodynamics

BiomarkerAssay MethodRelevance
HDAC activityFluorometric enzymatic assayConfirms target inhibition
Histone H3 acetylationWestern blotInduces epigenetic reprogramming
Histone H1.0qPCR/IHCCorrelates with antitumor efficacy

Properties

IUPAC Name

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWIYAYFNXQGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236376
Record name Quisinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875320-29-9
Record name Quisinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875320-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quisinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875320299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quisinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quisinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUISINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BJ85K1J8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quisinostat
Reactant of Route 2
Quisinostat
Reactant of Route 3
Reactant of Route 3
Quisinostat
Reactant of Route 4
Reactant of Route 4
Quisinostat
Reactant of Route 5
Quisinostat
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Quisinostat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.